molecular formula C15H18BrClN4S B2579705 4-(4-chlorophenyl)-2-(2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinyl)thiazole hydrobromide CAS No. 481041-16-1

4-(4-chlorophenyl)-2-(2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinyl)thiazole hydrobromide

Cat. No. B2579705
CAS RN: 481041-16-1
M. Wt: 401.75
InChI Key: UADVZMHJBCIUKP-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-(2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinyl)thiazole hydrobromide is a useful research compound. Its molecular formula is C15H18BrClN4S and its molecular weight is 401.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation of Derivatives

Research highlights methods for synthesizing thiazole derivatives, including 4-phosphorylated 1,3-azoles, and their chemical and biological properties. These methods involve reactions with phosphorus halides, cross-coupling of halogenimidazoles, and the use of acyclic phosphorus-containing reagents. The chemical properties of these derivatives span from modification reactions of the phosphorus residue to recyclization reactions, leading to the synthesis of important organic compounds like phosphorylated peptidomimetics. Such compounds are characterized by a wide range of activities, including insecticidal and anti-exudative effects (Abdurakhmanova et al., 2018).

Pharmacological Applications

Thiazole derivatives have been extensively studied for their therapeutic potential. They exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and anticancer properties. A review of patents from 2008 to 2012 highlighted the development of thiazole derivatives as drugs with various pharmacological activities, emphasizing the unpredictability of pharmacological activity due to structural modification (Leoni et al., 2014).

Biological Activities and Therapeutic Potential

The biological activities of thiazolidine and its derivatives were reviewed, demonstrating their significance as antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer agents. Some derivatives show better activity than standard drugs, indicating their potential as new therapeutic agents (Pandey et al., 2011).

Optoelectronic Materials

Research into quinazoline and pyrimidine derivatives, which share structural features with thiazole compounds, has shown their application in optoelectronic materials. These studies focus on luminescent small molecules and chelate compounds including a quinazoline or pyrimidine ring, highlighting their potential in photo- and electroluminescence. The incorporation of such fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, indicating a similar potential for thiazole derivatives (Lipunova et al., 2018).

properties

IUPAC Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4S.BrH/c16-12-7-5-11(6-8-12)13-10-21-15(18-13)20-19-14-4-2-1-3-9-17-14;/h5-8,10H,1-4,9H2,(H,17,19)(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADVZMHJBCIUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NNC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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